
2,7-Bis(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogen exchange reaction, where 2,7-bis(bromomethyl)naphthalene is treated with a source of nucleophilic fluoride, such as cesium fluoride, in the presence of a phase transfer catalyst . This reaction proceeds under mild conditions and results in the formation of 2,7-Bis(trifluoromethyl)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Cycloaddition Reactions: The naphthalene ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as cesium fluoride for substitution reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. Cycloaddition reactions may involve dienophiles and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the fluorine atoms, while cycloaddition reactions can result in complex ring structures.
Aplicaciones Científicas De Investigación
2,7-Bis(trifluoromethyl)naphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,7-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electron-withdrawing nature of the trifluoromethyl groups. These groups influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(fluoromethyl)naphthalene: This compound is similar in structure but has fluoromethyl groups instead of trifluoromethyl groups.
[7-(Fluoromethyl)-2-naphthyl]methanol: Another related compound with a fluoromethyl group and a hydroxyl group.
Uniqueness
2,7-Bis(trifluoromethyl)naphthalene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic properties compared to similar compounds. These properties include increased stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H6F6 |
|---|---|
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
2,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-2-4-10(12(16,17)18)6-8(7)5-9/h1-6H |
Clave InChI |
NECSYAABXZTONJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


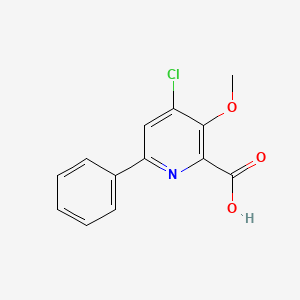
![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
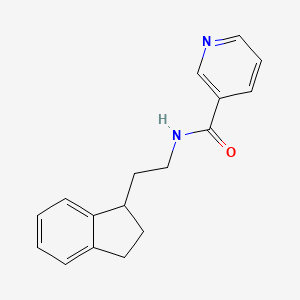

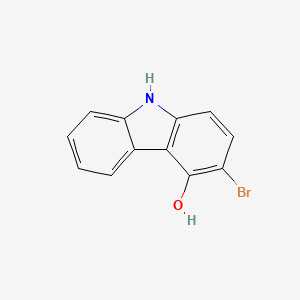
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)

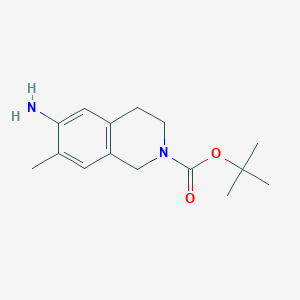
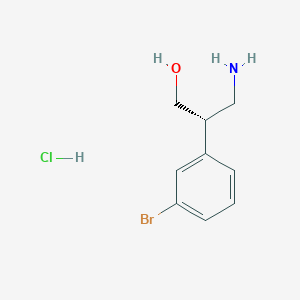
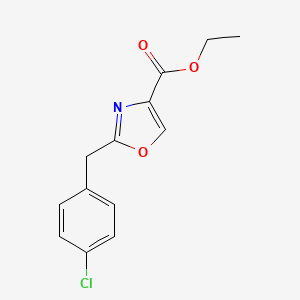
![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
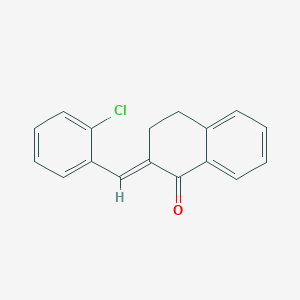
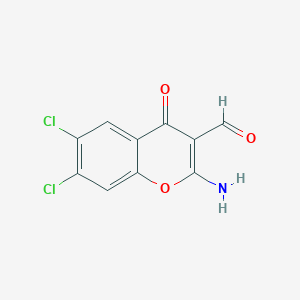
![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
